molecular formula C16H19Cl2N5O2S B5535690 N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5535690
M. Wt: 416.3 g/mol
InChI Key: OIOCJEHXWMORDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step reactions that include the formation of key intermediates, such as triazoles, morpholines, and acetamides. For example, compounds with structural features similar to our compound of interest have been synthesized through reactions that involve creating a core structure followed by functionalization with different substituents to explore their biological activities (Navarrete-Vázquez et al., 2016; Wang et al., 2010). The synthesis routes typically aim to optimize yields, selectivity, and functional group compatibility, essential for the compound's final properties and potential biological activity.

Molecular Structure Analysis

Molecular structure analysis involves determining the compound's conformation, bond lengths, angles, and overall 3D arrangement, often through X-ray crystallography or NMR spectroscopy. For instance, compounds structurally related have been characterized to confirm their structure and analyze the molecular interactions within their crystalline state, providing insights into their conformational preferences and potential reactive sites (Xue et al., 2008; Ping, 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be influenced by the presence of functional groups, such as the triazole ring, morpholine moiety, and chlorophenyl group. These features can participate in various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions, contributing to the compound's chemical versatility and potential for further derivatization (Barlow et al., 1991; Gul et al., 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for understanding the compound's behavior in different environments and potential applications. These properties are determined by the compound's molecular structure, with specific functional groups affecting solubility in organic or aqueous solvents and thermal stability (Saravanan et al., 2016; Panchal & Patel, 2011).

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity towards acids/bases, and susceptibility to oxidation or reduction, are essential for predicting how the compound interacts with biological systems or participates in chemical reactions. The presence of electron-withdrawing or electron-donating groups within the molecule can significantly influence these properties, affecting the compound's overall reactivity and biological activity (Ramírez et al., 2020; Costello et al., 1991).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5O2S/c1-22-14(9-23-2-4-25-5-3-23)20-21-16(22)26-10-15(24)19-13-7-11(17)6-12(18)8-13/h6-8H,2-5,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOCJEHXWMORDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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